N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a pentyl chain bearing a hydroxyl group and two thiophene rings. The carboxamide moiety provides hydrogen-bonding capabilities, which may influence binding affinity to biological targets.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c16-7-4-11(13-2-1-8-19-13)3-6-15-14(17)12-5-9-18-10-12/h1-2,5,8-11,16H,3-4,6-7H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSUGDLXSWCAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CSC=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The compound (C₁₄H₁₇NO₂S₂, MW 295.4 g/mol) features a pentyl chain with a hydroxyl group at position 5 and a thiophene-3-carboxamide moiety at position 3. Key challenges in its synthesis include:
Primary Synthetic Routes
Route 1: Propargylation and Thermal Rearrangement (Patent EP1528060A1)
This industrial-scale method involves four stages:
Step 1: Propargylation of 4-Mercaptophenol
4-Mercaptophenol reacts with propargyl bromide in acetone using K₂CO₃ as a base. The hydroxyl group is simultaneously protected with a tetrahydropyranyl (THP) group.
Reaction Conditions : 25°C, 4 hours, yield: 85–90%.
Step 2: Oxidation to Sulfoxide
The propargylated intermediate is oxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Reaction Conditions : 0°C to room temperature, 2 hours, yield: 78%.
Step 3: Thermal Rearrangement
The sulfoxide undergoes a-sigmatropic rearrangement at 120°C in toluene, forming a dihydrothiophene derivative.
Key Detail : The reaction is exothermic and requires careful temperature control.
Step 4: Oxidation and Deprotection
The hydroxymethyl group is oxidized to a carboxylic acid using TEMPO/NaClO₂ in acetonitrile-water. Subsequent deprotection with p-toluenesulfonic acid (PTSA) yields the final carboxamide after coupling with 3-aminopentanol.
Optimization : TEMPO (0.01 equiv.) reduces over-oxidation side products.
Route 2: Friedel-Crafts Acylation and Amide Coupling (Patent WO2019043642A1)
This method prioritizes scalability and avoids propargylation:
Step 1: Protection of 5-Hydroxybenzo[b]thiophene
The hydroxyl group is protected as a methoxymethyl (MOM) ether using chloromethyl methyl ether and NaH.
Yield : 92%.
Step 2: Friedel-Crafts Acylation
Acetyl chloride is introduced at the 3-position of the thiophene ring using AlCl₃ in CH₂Cl₂.
Reaction Conditions : 0°C, 1 hour, yield: 84%.
Step 3: Oxidation to Carboxylic Acid
The acetyl group is oxidized to a carboxylic acid using KMnO₄ in acidic medium.
Challenge : Over-oxidation to CO₂ is mitigated by slow reagent addition.
Step 4: Amide Coupling
The carboxylic acid is activated with HATU and coupled with 5-amino-3-(thiophen-2-yl)pentanol in DMF.
Yield : 74%.
Alternative Methods and Modifications
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Microwave Method |
|---|---|---|---|
| Overall Yield | 62–68% | 52–58% | 78% |
| Reaction Time | 24 hours | 18 hours | 6 hours |
| Scalability | Industrial | Pilot-scale | Lab-scale |
| Key Advantage | High purity | Low cost | Rapid synthesis |
Critical Reaction Optimization Insights
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxamide group would yield an amine.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Thiophene Derivatives with Antiproliferative Activity
highlights thiophene-sulfonamide hybrids, such as compounds 26–29 , which exhibit potent antiproliferative activity against breast cancer (IC50: ~9–10 µM), outperforming doxorubicin (IC50: ~30 µM) . Key structural differences include:
- Sulfonamide vs. In contrast, the carboxamide in the target compound may offer stronger hydrogen-bonding interactions.
- Substituent Effects : The presence of thiazole, pyrimidine, or benzothiazole rings in ’s compounds contributes to π-π stacking and hydrophobic interactions, whereas the target compound’s hydroxy-pentyl chain may prioritize solubility over membrane permeability.
Table 1: Comparison of Antiproliferative Thiophene Derivatives
Isoxazole-Containing Thiophene Carboxamides
describes N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide, synthesized via oxime formation and cyclization . Key comparisons include:
- Isoxazole vs. The target compound’s flexible hydroxy-pentyl chain may confer conformational adaptability but reduce enzymatic resistance.
- Synthesis Complexity : The target compound’s hydroxylation step may require specialized reagents (e.g., Oxone® or KCl for cyclization, as in ), whereas sulfonamide derivatives () utilize simpler coupling reactions.
Thiophene Carboxamides in Drug Development
references GSK2830371 , a USP-standardized thiophene carboxamide with a pyridinyl-cyclopentyl substituent (MW: 461.02) . Contrasting features:
- Molecular Complexity : GSK2830371’s larger structure (23 atoms vs. the target’s simpler backbone) may improve target specificity but reduce bioavailability.
- Bioactivity : While GSK2830371’s exact activity is unspecified, its designation as a reference standard implies rigorous pharmacological validation. The target compound’s hydroxyl group could modulate similar ADME profiles.
Table 2: Physicochemical Properties
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's structure, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₅N₃O₂S₂ and a molecular weight of approximately 293.4 g/mol. Its unique structure includes a hydroxyl group, two thiophene rings, and an acetamide functional group, which contribute to its pharmacological properties. The presence of thiophene rings is significant as they are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : It can bind to receptors that modulate cellular responses related to inflammation and cancer progression.
These interactions suggest that the compound could be a candidate for further development in therapeutic applications.
Anticancer Activity
Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Tests : In vitro evaluations showed that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values were found to be in the micromolar range, indicating potent activity .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research has shown that thiophene derivatives can exhibit stronger antibacterial effects than standard drugs like gentamicin. For example:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 22 |
| Gentamicin | E. coli | 18 |
This indicates that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Efficacy :
Q & A
Q. What are the recommended synthetic routes for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including coupling of thiophene derivatives with hydroxyalkyl chains and subsequent carboxamide formation. Key steps include:
- Thiophene core preparation : Use Suzuki-Miyaura coupling for introducing aromatic substituents (e.g., thiophene rings) under palladium catalysis .
- Hydroxyalkyl chain integration : Employ nucleophilic substitution or reductive amination, optimizing solvent choice (e.g., DMF or dichloromethane) and temperature (60–80°C) to control regioselectivity .
- Carboxamide formation : React the intermediate with thiophene-3-carbonyl chloride in the presence of a base like triethylamine to promote acylation .
- Purification : Use column chromatography or recrystallization to achieve >95% purity, monitored by TLC or HPLC .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments and carbon骨架 connectivity, particularly distinguishing thiophene ring protons (δ 6.8–7.5 ppm) and hydroxy group signals (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected m/z ~335.45) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, employ tools like SHELXL for refinement and Mercury CSD for crystal packing analysis .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
Q. What structural features influence the compound’s reactivity and biological interactions?
- Thiophene rings : Enhance π-π stacking with biological targets (e.g., enzymes) and contribute to electronic delocalization .
- Hydroxyalkyl chain : Facilitates hydrogen bonding with receptor sites, while the pentyl spacer modulates lipophilicity and membrane permeability .
- Carboxamide group : Acts as a hydrogen bond acceptor/donor, critical for target affinity .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Thermochemical analysis : Apply hybrid functionals (e.g., B3LYP) to calculate bond dissociation energies and redox potentials, predicting stability under oxidative conditions .
- Electrostatic potential mapping : Identify nucleophilic/electrophilic regions to guide derivatization (e.g., modifying the hydroxy group for enhanced bioavailability) .
- Reaction pathway simulation : Model transition states for key reactions (e.g., acylation) to optimize catalytic conditions and minimize side products .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables affecting activity .
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing thiophene with furan) to pinpoint pharmacophores .
- Target profiling : Use computational docking (e.g., AutoDock) to compare binding affinities across different receptors (e.g., COX-2 vs. bacterial efflux pumps) .
Q. What experimental strategies are effective for studying the compound’s mechanism of action in neuroprotective or metabolic pathways?
- In vitro models : Treat neuronal cell lines (e.g., SH-SY5Y) and measure markers like ATP levels or ROS production to assess mitochondrial function .
- Enzyme inhibition assays : Test inhibition of glucosylceramide synthase (GCS) or other targets using fluorogenic substrates, comparing IC50 values to known inhibitors .
- Metabolomics : Use LC-MS/MS to track metabolic perturbations (e.g., sphingolipid levels) in treated vs. control samples .
Q. How can crystallography tools like Mercury CSD enhance the analysis of this compound’s solid-state behavior?
- Packing motif analysis : Identify intermolecular interactions (e.g., hydrogen bonds between hydroxy groups) influencing solubility and stability .
- Void visualization : Assess crystal porosity for co-crystallization potential with excipients to improve formulation .
- Packing similarity comparisons : Match crystal structures with analogs to predict polymorphism risks .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Thiophene coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | Use degassed solvents to prevent Pd oxidation |
| Hydroxyalkylation | NaBH4, MeOH, 0°C → RT | Slow addition of reducing agent to avoid over-reduction |
| Carboxamide formation | Thiophene-3-carbonyl chloride, TEA, DCM | Maintain anhydrous conditions to prevent hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
